[8-CHLORO-2-(4-PYRIDYL)-4-QUINOLYL][4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE
Overview
Description
[8-CHLORO-2-(4-PYRIDYL)-4-QUINOLYL][4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE: is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core substituted with a pyridyl group and a piperazine moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [8-CHLORO-2-(4-PYRIDYL)-4-QUINOLYL][4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the pyridyl and piperazine groups. Common reagents used in these reactions include halogenating agents, nucleophiles, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound may serve as a probe to study cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it valuable for understanding cellular mechanisms.
Medicine: The compound has potential applications in drug discovery and development. Its structure can be modified to create new therapeutic agents with improved efficacy and reduced side effects.
Industry: In the industrial sector, the compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of [8-CHLORO-2-(4-PYRIDYL)-4-QUINOLYL][4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- [8-CHLORO-2-(4-PYRIDYL)-4-QUINOLYL][4-(2-CHLOROPHENYL)PIPERAZINO]METHANONE
- [8-CHLORO-2-(4-PYRIDYL)-4-QUINOLYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE
Uniqueness: Compared to similar compounds, [8-CHLORO-2-(4-PYRIDYL)-4-QUINOLYL][4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE exhibits unique properties due to the presence of the fluorophenyl group. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct and valuable molecule for research and development.
Properties
IUPAC Name |
(8-chloro-2-pyridin-4-ylquinolin-4-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClFN4O/c26-20-5-3-4-18-19(16-22(29-24(18)20)17-8-10-28-11-9-17)25(32)31-14-12-30(13-15-31)23-7-2-1-6-21(23)27/h1-11,16H,12-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PADNNJGYXZWNRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=NC4=C3C=CC=C4Cl)C5=CC=NC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClFN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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